3-Fluoro-5-(2,4,6-trifluorophenyl)phenol
Description
3-Fluoro-5-(2,4,6-trifluorophenyl)phenol is a fluorinated phenolic compound characterized by a central phenol ring substituted with a fluorine atom at the 3-position and a 2,4,6-trifluorophenyl group at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
3-fluoro-5-(2,4,6-trifluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F4O/c13-7-1-6(2-9(17)3-7)12-10(15)4-8(14)5-11(12)16/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCJCZOZICYIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=C(C=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684348 | |
| Record name | 2',4',5,6'-Tetrafluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-39-9 | |
| Record name | [1,1′-Biphenyl]-3-ol, 2′,4′,5,6′-tetrafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261952-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',5,6'-Tetrafluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Acid Preparation
The synthesis of (3-fluoro-5-(trifluoromethyl)phenyl)boronic acid follows a magnesium-halogen exchange protocol:
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Halogenation : 3-Fluoro-5-(trifluoromethyl)bromobenzene is treated with iodine in tetrahydrofuran (THF) to form the corresponding Grignard reagent.
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Borylation : The Grignard intermediate reacts with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid.
Aryl Halide Synthesis
2,4,6-Trifluorophenyl bromide is prepared via directed ortho-metalation of 1,3,5-trifluorobenzene using lithium diisopropylamide (LDA), followed by quenching with bromine.
Coupling Reaction
Conditions :
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Catalyst : Pd(PPh₃)₄ (1–2 mol%)
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Base : K₂CO₃ or CsF (2 equiv)
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Solvent : Toluene/water (3:1)
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Temperature : 80–100°C, 12–24 hours
Mechanism :
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Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl halide.
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Transmetalation : The boronic acid transfers its aryl group to palladium.
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Reductive Elimination : The biaryl product forms, regenerating Pd⁰.
Nitration and Fluorination Sequence
This method adapts nitration and nucleophilic aromatic substitution (SNAr) to introduce fluorine atoms sequentially, as demonstrated in CN110498730B.
Nitration of 2,4-Dichlorofluorobenzene
Conditions :
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Nitrating Agent : Fuming HNO₃ and concentrated H₂SO₄ (1:1 w/w)
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Temperature : 50–60°C
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Product : 2,4-Dichloro-5-fluoronitrobenzene (Yield: 90–95%)
Fluorination with Potassium Fluoride
Conditions :
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Solvent : Sulfolane
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Catalyst : Quaternary ammonium salt (1% w/w)
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Reagent : Spray-dried KF (2.2 equiv)
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Temperature : 150–200°C
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Product : 2,4,5-Trifluoronitrobenzene (Yield: 80–85%)
Reduction and Deamination
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Hydrogenation : 2,4,5-Trifluoronitrobenzene is reduced to 2,4,5-trifluoroaniline using H₂ and a Pd/C catalyst (Yield: 95%).
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Diazotization and Deamination :
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Diazotization with nitroso sulfuric acid.
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Deamination using NaH₂PO₂ and CuSO₄ catalyst.
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Product : 1,2,4-Trifluorobenzene (Yield: 75–80%).
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Adapted from CN104276929A, this route focuses on phenol group introduction via diazotization and thermal decomposition.
Diazotization of 3-Amino-5-(2,4,6-Trifluorophenyl)Fluorobenzene
Conditions :
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Diazotizing Agent : KNO₂ (1.05–1.25 equiv)
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Acid : Anhydrous HF (3–3.5 equiv)
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Temperature : -5°C
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Solvent : Fluorobenzene
Pyrolysis and Neutralization
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Thermal Decomposition : Gradual heating to 65°C (5°C/h) to decompose the diazonium salt.
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Neutralization : 10% KOH aqueous solution (30°C, pH 7).
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Purification :
Comparative Analysis of Methods
| Parameter | Suzuki–Miyaura | Nitration/Fluorination | Diazotization |
|---|---|---|---|
| Yield | 70–85% | 75–80% | 60–70% |
| Catalyst Cost | High (Pd) | Moderate (Quaternary salt) | Low |
| Hazardous Reagents | Low | High (HNO₃, HF) | High (HF) |
| Scalability | Excellent | Moderate | Low |
Challenges and Optimization Strategies
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Regioselectivity : Fluorination at specific positions requires careful control of reaction conditions (e.g., temperature, catalyst loading).
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Safety : Anhydrous HF and fuming HNO₃ necessitate specialized equipment for handling.
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Purification : Steam distillation and vacuum rectification are critical for achieving >99% purity .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Fluoro-5-(2,4,6-trifluorophenyl)phenol has promising applications in several fields:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated phenols are often investigated for their potential as pharmaceutical intermediates or active ingredients.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Fluorophenols with Nitro or Trifluoromethyl Substituents
Fluorophenols with electron-withdrawing groups (e.g., nitro or trifluoromethyl) exhibit distinct physicochemical properties due to enhanced acidity and altered electronic environments.
Key Observations :
- The introduction of a trifluoromethyl (CF₃) group (as in 3-Fluoro-5-(trifluoromethyl)phenol) increases hydrophobicity and thermal stability compared to nitro-substituted analogs .
- Nitro groups enhance acidity (pKa ~4–6 for nitrophenols) compared to trifluoromethyl-substituted derivatives (pKa ~8–10) .
Trifluorophenyl-Containing Imidazole Derivatives
Compounds bearing 2,4,6-trifluorophenyl groups are prominent in drug discovery due to their metabolic stability and binding affinity.
Key Observations :
- The 2,4,6-trifluorophenyl group enhances steric hindrance and electron-deficient character, improving binding to hydrophobic protein pockets .
- Fluorescence studies of imidazole derivatives suggest that trifluorophenyl substitution can redshift emission wavelengths (e.g., 599 nm vs. 572 nm for non-fluorinated analogs) .
Brominated and Chlorinated Fluorophenols
Halogenated phenols with fluorine substituents are critical in agrochemical and pharmaceutical synthesis.
Key Observations :
- The 2,4,6-trifluorophenyl group in the target compound may confer higher lipophilicity than brominated analogs, influencing membrane permeability in biological systems.
Q & A
Basic: What are the key synthetic routes for 3-Fluoro-5-(2,4,6-trifluorophenyl)phenol?
Methodological Answer:
The compound can be synthesized via Suzuki–Miyaura cross-coupling using palladium catalysts. For example:
- Step 1: React a fluorinated phenylboronic acid (e.g., 2,4,6-trifluorophenyl boronic acid) with a halogenated fluorophenol precursor.
- Step 2: Use [Pd(C₄N)(X)(PPh₃)] palladacycles as precatalysts in THF, which undergo transmetallation to form stable intermediates .
- Step 3: Optimize reaction time (e.g., 0.5–2 hours) to avoid side products like dinuclear Pd complexes.
Critical Note: Monitor reaction progress via TLC or HPLC to ensure intermediate stability.
Basic: How is the compound characterized structurally and spectroscopically?
Methodological Answer:
- X-ray Crystallography: Resolves the spatial arrangement of fluorine substituents and phenol ring conformation.
- NMR Spectroscopy:
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ ion at m/z 248.03).
Validation: Compare experimental data with DFT-predicted spectra (e.g., CAM-B3LYP-GD3BJ method for fluorinated systems) .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C; store at 2–8°C to prevent degradation .
- pH Sensitivity: The phenolic -OH group is prone to oxidation at alkaline pH (>9). Stabilize in acidic buffers (pH 4–6) or protect with acetyl groups during reactions.
- Light Sensitivity: Fluorinated aromatics may undergo photodefluorination; use amber glassware for storage.
Experimental Design: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring for degradation products.
Advanced: What mechanistic insights exist for its role in palladium-catalyzed reactions?
Methodological Answer:
In cross-coupling reactions, the 2,4,6-trifluorophenyl group enhances electrophilicity, facilitating transmetallation. Key steps:
Precatalyst Activation: Acetate or hydroxo ligands on Pd centers promote arylboronic acid activation .
Transmetallation: The electron-deficient trifluorophenyl group accelerates boronate transfer to Pd.
Reductive Elimination: Steric hindrance from fluorines slows this step, requiring optimized ligands (e.g., PPh₃).
Contradiction Analysis: Prolonged reaction times (>2 hours) favor dinuclear Pd byproducts, reducing yield .
Advanced: How do fluorine substituents influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects: Fluorines lower HOMO/LUMO energies, enhancing electrophilic aromatic substitution (EAS) reactivity.
- London Dispersion Interactions: In DFT studies, fluorinated substituents exhibit weak non-covalent interactions with adjacent rings, affecting conformational stability .
- Hydrogen Bonding: The phenolic -OH forms hydrogen bonds with biological targets (e.g., enzymes), as seen in fluorinated drug analogs .
Data Insight: CAM-B3LYP-GD3BJ calculations show minimal dispersion effects for 2,4,6-trifluorophenyl groups, simplifying computational modeling .
Advanced: How does this compound interact with biological macromolecules?
Methodological Answer:
- Enzyme Binding: The phenol group acts as a hydrogen-bond donor, while fluorines enhance lipophilicity. Use surface plasmon resonance (SPR) to measure binding affinity with target proteins.
- Cellular Uptake: Fluorination improves membrane permeability; quantify via LC-MS in cell lysates after exposure.
- Toxicity Screening: Test against HEK293 or HepG2 cells using MTT assays. Compare with non-fluorinated analogs to isolate fluorine-specific effects.
Case Study: Fluorinated phenols in HIV drugs (e.g., bictegravir) show enhanced pharmacokinetic profiles due to fluorine’s metabolic stability .
Advanced: How to resolve contradictions in reported reaction yields or spectroscopic data?
Methodological Answer:
- Yield Discrepancies: Variable purity of boronic acid precursors (e.g., tech. grade vs. >99%) impacts efficiency. Use GC or NMR to verify reactant quality .
- Spectral Mismatches: Annotate ¹⁹F NMR shifts with internal standards (e.g., CFCl₃) and confirm via DFT calculations .
- Reproducibility: Document reaction conditions rigorously (e.g., degassing solvents for Pd catalysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
